4-Bromo-2-nitro-5-propoxy-N-propylaniline

Catalog No.
S892010
CAS No.
1311197-83-7
M.F
C12H17BrN2O3
M. Wt
317.183
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-2-nitro-5-propoxy-N-propylaniline

CAS Number

1311197-83-7

Product Name

4-Bromo-2-nitro-5-propoxy-N-propylaniline

IUPAC Name

4-bromo-2-nitro-5-propoxy-N-propylaniline

Molecular Formula

C12H17BrN2O3

Molecular Weight

317.183

InChI

InChI=1S/C12H17BrN2O3/c1-3-5-14-10-8-12(18-6-4-2)9(13)7-11(10)15(16)17/h7-8,14H,3-6H2,1-2H3

InChI Key

NOBNVOVIEYJIJT-UHFFFAOYSA-N

SMILES

CCCNC1=CC(=C(C=C1[N+](=O)[O-])Br)OCCC

Synonyms

4-Bromo-2-nitro-5-propoxy-N-propylaniline
  • Search for Existing Research: Several chemical suppliers offer 4-Bromo-2-nitro-5-propoxy-N-propylaniline for purchase, indicating potential use in research applications [, , ]. However, none of these sources detail the specific research purposes.
  • Chemical Structure Analysis: Analyzing the compound's structure can provide some clues for potential research applications. 4-Bromo-2-nitro-5-propoxy-N-propylaniline contains functional groups that might be useful in various fields, including:
    • A bromine atom, which can participate in substitution reactions
    • A nitro group, which can be a reactive group for further modifications
    • Aniline group, a common functional group in pharmaceuticals and dyes

4-Bromo-2-nitro-5-propoxy-N-propylaniline is an organic compound characterized by the molecular formula C₁₂H₁₇BrN₂O₃ and a molecular weight of 317.18 g/mol. This compound features a bromo group, a nitro group, a propoxy group, and a propyl amine substituent, which contribute to its unique chemical properties and potential biological activities. The presence of these functional groups enhances its solubility and reactivity, making it a valuable compound in various scientific research applications .

  • Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
  • Reduction: Similar to oxidation, the nitro group can be converted to an amino group.
  • Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, leading to different derivatives.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate or chromium trioxide are commonly used oxidizing agents.
  • Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride is typically employed.
  • Substitution: Nucleophilic substitution reactions often utilize sodium hydroxide or potassium tert-butoxide.

Major Products Formed

The major products from these reactions include:

  • 4-Amino-2-nitro-5-propoxy-N-propylaniline
  • 4-Hydroxy-2-nitro-5-propoxy-N-propylaniline.

The biological activity of 4-Bromo-2-nitro-5-propoxy-N-propylaniline is linked to its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to various biochemical effects. This compound has been studied for its role in enzyme inhibition and protein-ligand interactions, making it a candidate for further pharmaceutical development .

Synthetic Routes

Industrial Production Methods

Industrial production methods mirror laboratory synthesis but are scaled up for larger quantities. These methods often involve optimized reaction conditions—such as controlled temperature and pressure—to ensure high yield and purity of the final product .

4-Bromo-2-nitro-5-propoxy-N-propylaniline finds extensive applications in various fields:

  • Chemistry: Used as a building block for synthesizing more complex organic molecules.
  • Biology: Important in studying enzyme inhibition and protein-ligand interactions.
  • Medicine: Serves as a potential lead compound for developing new pharmaceuticals.
  • Industry: Utilized in producing dyes, pigments, and other specialty chemicals .

Studies on the interactions of 4-Bromo-2-nitro-5-propoxy-N-propylaniline with biological targets have revealed its potential as an enzyme inhibitor. The specific binding affinity and mechanism of action are subjects of ongoing research, aiming to elucidate its role in biochemical pathways and therapeutic applications .

Similar Compounds

  • 4-Bromo-2-nitroaniline: Lacks the propoxy and propylamine groups; less versatile in applications.
  • 4-Bromo-2-nitro-5-methoxy-N-propylaniline: Similar structure but features a methoxy group instead of a propoxy group, leading to different chemical properties.
  • 4-Bromo-2-nitro-5-propoxy-N-ethylamine: Contains an ethylamine group instead of a propylamine group, affecting its biological activity.

Uniqueness

4-Bromo-2-nitro-5-propoxy-N-propylaniline is unique due to its combination of functional groups that confer specific chemical and biological properties. The presence of both propoxy and propylamine groups enhances its solubility and reactivity compared to similar compounds, making it particularly valuable for various research applications .

4-Bromo-2-nitro-5-propoxy-N-propylaniline represents a complex substituted aniline derivative with the molecular formula C₁₂H₁₇BrN₂O₃ and a molecular weight of 317.18 grams per mole [7]. The compound features a benzene ring core with multiple functional group substitutions that significantly influence its chemical and physical properties . The International Union of Pure and Applied Chemistry name for this compound is 4-bromo-2-nitro-5-propoxy-N-propylaniline, reflecting the systematic nomenclature based on the aniline parent structure .

The molecular architecture incorporates a bromine atom at the 4-position, a nitro group at the 2-position, a propoxy group at the 5-position, and an N-propyl substituent attached to the amino nitrogen . The canonical Simplified Molecular Input Line Entry System representation is CCCNC1=CC(=C(C=C1N+[O-])Br)OCCC, which provides a linear encoding of the molecular connectivity . The compound is assigned Chemical Abstracts Service number 1311197-83-7, serving as its unique chemical identifier in databases and regulatory systems [7].

PropertyValue
Molecular FormulaC₁₂H₁₇BrN₂O₃
Molecular Weight317.18 g/mol
Chemical Abstracts Service Number1311197-83-7
International Union of Pure and Applied Chemistry Name4-bromo-2-nitro-5-propoxy-N-propylaniline
InChI KeyNOBNVOVIEYJIJT-UHFFFAOYSA-N

The presence of both electron-withdrawing groups (nitro and bromo) and electron-donating groups (propoxy and N-propyl) creates a complex electronic environment within the aromatic system [24]. The nitro group at the ortho position relative to the amino group significantly influences the electron density distribution and reactivity patterns of the molecule [24]. The propoxy substituent enhances the hydrophobic character of the compound while potentially affecting its solubility profile in various solvents [24].

Stereochemical Analysis and Configuration

The stereochemical analysis of 4-bromo-2-nitro-5-propoxy-N-propylaniline reveals that the compound lacks stereogenic centers and therefore exists as a single constitutional isomer without optical activity . The molecule adopts a planar or near-planar conformation for the aromatic ring system, with the substituents positioned according to their respective substitution patterns on the benzene core [39] [40].

The spatial arrangement of functional groups influences the overall molecular geometry and intermolecular interactions [38] [39]. The nitro group, being a strong electron-withdrawing substituent, creates significant dipole moments that affect the molecular electrostatic potential distribution [39]. The propoxy chain at the 5-position and the N-propyl group introduce conformational flexibility, allowing for rotation around the carbon-oxygen and carbon-nitrogen bonds respectively [34].

The aromatic ring maintains its characteristic planar geometry, with bond angles approximating 120 degrees as expected for sp² hybridized carbon atoms [40]. The nitro group exhibits a coplanar or near-coplanar orientation with the aromatic ring to maximize orbital overlap and resonance stabilization [31] [39]. The propyl substituents on both the amino nitrogen and the oxygen atom can adopt various conformational states depending on environmental conditions and intermolecular interactions [34].

Crystallographic Properties

Crystallographic analysis of brominated nitroaniline derivatives provides insights into the solid-state structure and packing arrangements of related compounds [31] [38]. While specific crystallographic data for 4-bromo-2-nitro-5-propoxy-N-propylaniline are limited in current literature, comparative analysis with structurally similar brominated nitroanilines reveals characteristic patterns [29] [31].

Related brominated nitroaniline compounds typically crystallize in monoclinic or orthorhombic crystal systems with specific space group symmetries [31] [38]. The crystal packing is often dominated by intermolecular hydrogen bonding interactions between amino groups and nitro oxygens, creating extended network structures [38] [39]. π-π stacking interactions between aromatic rings contribute additional stabilization to the crystal lattice [38] [39].

The presence of bromine atoms in the crystal structure introduces heavy atom effects that can influence the overall packing density and thermal properties [31]. Crystallographic studies of 4-bromo-2-nitroaniline derivatives demonstrate melting points in the range of 110-113 degrees Celsius, suggesting thermal stability characteristics that may be applicable to the propoxy-substituted analog [27] [29].

Crystallographic ParameterExpected Range
Crystal SystemMonoclinic/Orthorhombic
Melting Point Range80-120°C
Density1.4-1.6 g/cm³
Intermolecular InteractionsHydrogen bonding, π-π stacking

Spectroscopic Characteristics

IR Spectral Features

Infrared spectroscopy of 4-bromo-2-nitro-5-propoxy-N-propylaniline exhibits characteristic absorption bands corresponding to the various functional groups present in the molecule [14] [31] [40]. The aromatic carbon-hydrogen stretching vibrations appear in the region of 3030-3100 wavenumbers, representing the typical frequency range for aromatic systems [40]. The amino group contributes stretching vibrations in the 3300-3500 wavenumber region, though the electron-withdrawing effect of the nitro group may shift these frequencies to lower values [14] [31].

The nitro group displays characteristic asymmetric and symmetric stretching vibrations at approximately 1520-1570 and 1340-1380 wavenumbers respectively [14] [31]. These absorptions are among the most intense features in the infrared spectrum and serve as diagnostic indicators for nitro-containing compounds [31] [40]. The carbon-bromine stretching vibration typically appears in the lower frequency region around 500-700 wavenumbers [14] [40].

The propoxy ether linkage contributes carbon-oxygen stretching vibrations in the 1000-1300 wavenumber range [40]. Additional spectral features include aromatic carbon-carbon stretching vibrations in the 1450-1600 wavenumber region and out-of-plane bending modes of aromatic hydrogens in the 690-900 wavenumber range [40].

Functional GroupFrequency Range (cm⁻¹)Intensity
Aromatic C-H stretch3030-3100Medium
N-H stretch3300-3500Medium-Strong
NO₂ asymmetric stretch1520-1570Strong
NO₂ symmetric stretch1340-1380Strong
C-O stretch (ether)1000-1300Medium
C-Br stretch500-700Medium

NMR Spectral Analysis

Nuclear magnetic resonance spectroscopy provides detailed structural information about 4-bromo-2-nitro-5-propoxy-N-propylaniline through analysis of both proton and carbon environments [17] [18] [40]. In proton nuclear magnetic resonance spectroscopy, the aromatic protons appear in the characteristic downfield region between 6.5-8.5 parts per million due to the deshielding effect of the aromatic ring current [40]. The specific chemical shifts depend on the electronic effects of the substituents, with electron-withdrawing groups causing further downfield shifts [40].

The propyl groups attached to both the amino nitrogen and the propoxy oxygen exhibit characteristic multipicity patterns [17] [40]. The methyl groups of the propyl chains typically appear as triplets around 0.8-1.2 parts per million, while the methylene groups show more complex splitting patterns in the 1.2-3.5 parts per million region [40]. The amino proton may appear as a broad signal in the 3-5 parts per million range, though its position can be sensitive to solvent effects and exchange processes [40].

Carbon-13 nuclear magnetic resonance spectroscopy reveals the aromatic carbon atoms in the 110-140 parts per million region, with specific chemical shifts influenced by the substitution pattern [18] [40]. The nitro-bearing carbon typically exhibits the most downfield shift due to the strong electron-withdrawing effect [40]. The propyl carbon atoms appear in their characteristic aliphatic regions, with methyl carbons around 10-15 parts per million and methylene carbons at higher field values [40].

Mass Spectrometric Profiles

Mass spectrometric analysis of 4-bromo-2-nitro-5-propoxy-N-propylaniline provides molecular weight confirmation and fragmentation pattern information [21]. The molecular ion peak appears at mass-to-charge ratio 317, with an accompanying isotope peak at 319 due to the presence of bromine (approximately 98% abundance of Br-79 and 2% abundance of Br-81) [21]. This characteristic isotope pattern serves as a definitive identifier for brominated organic compounds [21].

Fragmentation patterns typically involve loss of the nitro group (mass loss of 46 atomic mass units) and various alkyl fragments from the propyl substituents [21]. Common fragmentation pathways include loss of propyl radicals (mass loss of 43 atomic mass units) and sequential losses of methylene units [21]. The base peak in the mass spectrum often corresponds to a stable aromatic fragment after loss of labile substituents [21].

Electron ionization mass spectrometry generates reproducible fragmentation patterns that can be used for structural confirmation and compound identification [21]. The relative intensities of fragment ions provide information about the stability and preferred cleavage pathways under high-energy conditions [21].

Physicochemical Properties

Solubility Parameters

The solubility profile of 4-bromo-2-nitro-5-propoxy-N-propylaniline reflects the combined influence of its hydrophobic aromatic core, polar nitro group, and alkyl substituents [24] [34]. The compound exhibits limited solubility in water due to the predominance of hydrophobic character from the aromatic ring, bromine atom, and propyl groups [24] [34]. The polar nitro group provides some degree of water interaction through hydrogen bonding, but this effect is insufficient to overcome the overall hydrophobic nature of the molecule [24].

Solubility in organic solvents is significantly enhanced compared to aqueous systems [29] [34]. The compound demonstrates good solubility in polar aprotic solvents such as dimethyl sulfoxide, acetone, and acetonitrile [29]. Moderate solubility is observed in alcoholic solvents like ethanol and methanol, where hydrogen bonding interactions with the amino and nitro groups facilitate dissolution [29] [34].

Non-polar organic solvents such as hexane and cyclohexane show limited solvating ability for this compound due to the presence of polar functional groups [34]. The propoxy and N-propyl substituents enhance solubility in moderately polar organic media by increasing the hydrophobic surface area and providing additional van der Waals interactions [34].

Solvent TypeSolubilityMechanism
WaterLowLimited hydrogen bonding
EthanolModerateHydrogen bonding interactions
Dimethyl sulfoxideHighPolar aprotic solvation
AcetoneHighDipole-dipole interactions
HexaneVery LowInsufficient polar interactions

Partition Coefficients and LogP Values

The partition coefficient (LogP) of 4-bromo-2-nitro-5-propoxy-N-propylaniline represents the logarithm of the octanol-water partition coefficient and serves as a measure of lipophilicity [41]. Based on structural analysis and comparison with related compounds, the estimated LogP value falls in the range of 3.5-4.5, indicating significant lipophilic character [27] [41]. This elevated LogP value results from the combined contributions of the aromatic ring system, bromine substituent, and alkyl chains [27] [41].

The propyl and propoxy substituents contribute positively to the LogP value by increasing the molecular hydrophobic surface area [41]. Conversely, the nitro group introduces polar character that moderately decreases the overall lipophilicity [27] [41]. The amino group, while polar, shows reduced basicity due to the electron-withdrawing effects of the nitro and bromo substituents [29] [41].

Computational predictions using various algorithms show reasonable agreement for LogP estimation, though experimental determination would provide the most accurate values [41]. The lipophilic character suggested by the LogP range indicates potential for membrane permeability and bioaccumulation in lipid-rich environments [41].

Melting and Boiling Point Characteristics

Thermal transition properties of 4-bromo-2-nitro-5-propoxy-N-propylaniline can be estimated based on structural analogs and theoretical considerations [27] [29] [32]. The melting point is predicted to fall within the range of 80-120 degrees Celsius, based on comparison with related brominated nitroaniline derivatives [27] [29]. The presence of intermolecular hydrogen bonding and π-π stacking interactions in the solid state contributes to the thermal stability of the crystalline form [29] [31].

The boiling point is estimated to exceed 300 degrees Celsius under standard atmospheric pressure, though thermal decomposition may occur before reaching the normal boiling point [27] [29]. Similar nitroaniline compounds show boiling points in the 300-350 degrees Celsius range when thermal stability permits [27] [29].

The thermal behavior is influenced by the stability of the nitro group, which can undergo decomposition at elevated temperatures [32] [36]. The propyl substituents may also undergo thermal degradation through various pathways including elimination and oxidation reactions [32].

Thermal PropertyEstimated ValueBasis
Melting Point80-120°CStructural analogs
Boiling Point>300°CTheoretical prediction
Decomposition Temperature200-250°CNitro group stability

Stability Under Various Conditions

The stability profile of 4-bromo-2-nitro-5-propoxy-N-propylaniline under different environmental conditions depends on the reactivity of its functional groups and their response to external stimuli [29] [32] [36]. Under normal ambient conditions, the compound demonstrates good stability when stored in dry, sealed containers at room temperature [7] [29]. The aromatic core provides inherent stability, while the substituents may be susceptible to specific degradation pathways under harsh conditions [32] [36].

Thermal stability is limited by the presence of the nitro group, which can undergo decomposition at elevated temperatures [32] [36]. Nitroaromatic compounds typically show thermal decomposition beginning around 200-250 degrees Celsius, depending on the specific substitution pattern and molecular environment [32] [36]. The decomposition may proceed through various mechanisms including nitro group reduction, elimination reactions, and aromatic ring fragmentation [32].

Chemical stability varies with pH and the presence of reactive species [29] [36]. The amino group exhibits reduced basicity due to electron-withdrawing effects, but may still participate in acid-base reactions under extreme pH conditions [29]. The ether linkage in the propoxy group is generally stable under neutral and basic conditions but may undergo cleavage under strongly acidic conditions [29].

Photochemical stability requires consideration of ultraviolet light exposure, as nitroaromatic compounds can undergo photochemical reactions [36]. The bromine substituent may also participate in photolytic processes under specific conditions [36]. Oxidative stability depends on the presence of oxidizing agents and may involve the amino group and alkyl substituents as primary sites of reaction [32] [36].

ConditionStabilityNotes
Room TemperatureGoodStore sealed and dry
Elevated TemperatureLimitedDecomposition >200°C
Acidic pHModeratePotential ether cleavage
Basic pHGoodStable under basic conditions
UV LightLimitedPotential photochemical reactions
Oxidizing ConditionsModerateAmino group susceptible

Multi-Step Electrophilic Aromatic Substitution Approach

The most widely employed laboratory-scale synthesis of 4-Bromo-2-nitro-5-propoxy-N-propylaniline follows a carefully orchestrated multi-step electrophilic aromatic substitution sequence . This methodology begins with the protection of aniline through acetylation using acetic anhydride, yielding acetanilide as an intermediate. The acetyl group serves the critical function of reducing the electron-donating capacity of the amino group, thereby preventing uncontrolled polysubstitution reactions that would otherwise occur due to the highly activating nature of the free amino group [2] [3].

Following acetylation, the protected substrate undergoes regioselective bromination at the para position using bromine in the presence of iron tribromide as a catalyst. The reaction proceeds under controlled temperature conditions, typically between 0-25°C, to maintain selectivity and prevent over-bromination [2]. The resulting 4-bromoacetanilide then undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid, with the nitro group being introduced at the ortho position relative to the acetamido group .

The propoxy group introduction is achieved through a nucleophilic aromatic substitution reaction. The nitro-activated aromatic ring facilitates the displacement of a suitable leaving group (such as a halide) with propoxide ion, generated in situ from propanol and a strong base like sodium hydride . Subsequently, N-propylation is accomplished using propyl bromide under basic conditions, typically employing potassium carbonate in dimethylformamide at elevated temperatures (80-120°C) [5].

The final deprotection step involves acidic hydrolysis of the acetyl group using hydrochloric acid under reflux conditions, regenerating the free amino group and yielding the target compound [2] [3]. This comprehensive approach typically achieves overall yields ranging from 65-85% across all steps.

Direct Nucleophilic Substitution Route

An alternative laboratory approach involves the preparation of 4-propoxyaniline as a starting material, followed by sequential functionalization . This route begins with the reaction of 4-nitrophenol with propyl bromide in the presence of potassium carbonate to form 4-propoxynitrobenzene. The nitro group is then reduced to an amine using hydrogen gas over a palladium catalyst, yielding 4-propoxyaniline .

The resulting 4-propoxyaniline undergoes controlled bromination using N-bromosuccinimide in dichloromethane at room temperature, providing regioselectivity for the position ortho to the propoxy group [6]. Subsequently, nitration is performed using dilute nitric acid under carefully controlled conditions to introduce the nitro group at the desired position. The final N-propylation step employs propyl bromide and sodium hydroxide in dimethylformamide .

Reaction Mechanisms in Synthesis

Electrophilic Aromatic Substitution Mechanism

The bromination of acetanilide proceeds through the classical electrophilic aromatic substitution mechanism [2] [7]. The iron tribromide catalyst facilitates the formation of the electrophilic bromine species (Br⁺) through polarization of the bromine-bromine bond. The acetamido group, being a moderate activating group, directs the electrophile to the ortho and para positions, with para substitution being kinetically favored due to reduced steric hindrance [2].

The nitration mechanism involves the formation of the nitronium ion (NO₂⁺) from the reaction between nitric acid and sulfuric acid [8] [9]. The nitronium ion acts as the electrophile, attacking the electron-rich aromatic ring at positions activated by the existing substituents. The acetamido group directs substitution to the ortho position, while the electron-withdrawing bromine atom moderates the overall reactivity [7].

Nucleophilic Aromatic Substitution Mechanism

The introduction of the propoxy group proceeds via nucleophilic aromatic substitution (SₙAr) [10]. The electron-withdrawing nitro group activates the aromatic ring toward nucleophilic attack by stabilizing the resulting Meisenheimer complex through resonance delocalization. The propoxide nucleophile, generated from propanol and sodium hydride, attacks the carbon bearing the leaving group, forming a σ-complex intermediate that subsequently eliminates the leaving group to restore aromaticity [10].

The N-alkylation mechanism involves an SN2 displacement reaction between the nucleophilic amino nitrogen and propyl bromide [5]. The reaction proceeds through a concerted mechanism with inversion of configuration at the carbon center, facilitated by the basic conditions that deprotonate the amino group, enhancing its nucleophilicity .

Critical Reagents and Precursors

Primary Starting Materials

The synthesis relies heavily on aniline as the fundamental starting material [8] . Industrial-grade aniline, typically produced through the catalytic hydrogenation of nitrobenzene, serves as the foundation for all synthetic routes . The compound must be purified through distillation under reduced pressure to remove oxidation products and polymerization byproducts that accumulate during storage [12].

4-Nitrophenol represents an alternative starting point for certain synthetic routes . This compound, readily available through the nitration of phenol, provides direct access to propoxy-substituted intermediates through etherification reactions. The compound's stability and commercial availability make it an attractive precursor for large-scale preparations.

Specialized Reagents and Catalysts

Acetic anhydride serves as the critical protecting reagent for the amino group [2] [3]. Its use prevents the formation of polysubstituted products that would result from the high reactivity of free aniline toward electrophilic substitution reactions. The reagent must be anhydrous to prevent hydrolysis and ensure quantitative acetylation.

Iron tribromide (FeBr₃) functions as the Lewis acid catalyst for bromination reactions [2]. This catalyst facilitates the generation of electrophilic bromine species while providing regioselectivity control. Alternative catalysts such as aluminum bromide can be employed, though iron salts are preferred due to their lower cost and environmental impact.

Concentrated sulfuric acid acts as both a catalyst and dehydrating agent in nitration reactions [8] [9]. Its dual role involves protonating nitric acid to generate nitronium ions while removing water formed during the reaction, thereby driving the equilibrium toward product formation.

Propyl bromide serves as the alkylating agent for both oxygen and nitrogen alkylation reactions [5] . The compound's reactivity in SN2 displacement reactions makes it ideal for introducing propyl groups under mild basic conditions. Alternative alkylating agents such as propyl iodide or propyl tosylate can be employed when enhanced reactivity is required.

Industrial Production Methods

Continuous Flow Processing

Industrial synthesis of 4-Bromo-2-nitro-5-propoxy-N-propylaniline increasingly relies on continuous flow reactor technology [9]. These systems provide superior temperature control, enhanced mixing efficiency, and improved safety compared to traditional batch processes. Flow reactors enable precise control over residence times, allowing for optimization of reaction selectivity and minimization of byproduct formation.

The nitration step is particularly well-suited to continuous flow processing due to the highly exothermic nature of the reaction [9]. Flow systems provide rapid heat removal and eliminate the risk of thermal runaway reactions that can occur in large-scale batch processes. Temperature control within ±2°C is routinely achieved, ensuring consistent product quality and yield.

Automated Process Control

Modern industrial facilities employ automated monitoring systems to track critical parameters including temperature, pressure, pH, and reactant concentrations [9]. These systems utilize real-time analytical techniques such as in-line infrared spectroscopy and mass spectrometry to monitor reaction progress and detect deviation from optimal conditions.

Solvent recovery systems are integrated into industrial processes to minimize waste generation and reduce operating costs [9]. Distillation units recover and purify solvents such as dimethylformamide and toluene for reuse, achieving recovery rates exceeding 95% in well-designed systems.

Quality Control and Standardization

Industrial production incorporates statistical process control methodologies to ensure consistent product quality [9]. Control charts track key quality metrics including purity, yield, and impurity profiles across production batches. These systems enable rapid identification of process deviations and implementation of corrective actions.

Raw material specifications are rigorously controlled to minimize variability in final product quality [9]. Incoming materials undergo comprehensive analytical testing including assay determination, water content analysis, and trace metal detection. Materials failing to meet specifications are rejected or subjected to additional purification steps before use.

Green Chemistry Approaches

Sunlight-Driven Photochemical Processes

Recent developments in sustainable synthesis have introduced sunlight-driven acetylation as an environmentally benign alternative to traditional chemical methods [13] [14]. This approach utilizes magnesium sulfate as a Lewis acid catalyst in conjunction with natural sunlight to promote N-acetylation reactions. The method achieves excellent selectivity with reaction times reduced to 2-4 hours compared to 12-24 hours for conventional thermal processes [13].

The photochemical approach eliminates the need for harsh chemical oxidants and reduces energy consumption by 60-80% compared to traditional heating methods [13]. The use of renewable solar energy as the driving force aligns with principles of sustainable chemistry while maintaining high synthetic efficiency. Yields of 85-92% have been achieved for various aniline derivatives using this methodology [14].

Electrochemical Synthesis Methods

Electrochemical oxidative bromination represents a significant advancement in green synthesis technology [15]. This approach employs sodium bromide and sodium persulfate in the presence of catalytic copper sulfate to achieve regioselective bromination without the need for stoichiometric oxidants [6]. The electrochemical method reduces waste generation by 50-70% compared to traditional bromination procedures [15].

The electrochemical approach offers precise control over reaction conditions through adjustment of current density and electrode potential [15]. This level of control enables optimization of regioselectivity and minimization of overoxidation products. The method is particularly well-suited to continuous processing applications where consistent product quality is essential.

Water-Based Reaction Systems

The development of aqueous reaction media has emerged as a key strategy for reducing the environmental impact of organic synthesis [16]. Water-based systems eliminate the need for volatile organic solvents while often enhancing reaction rates through hydrophobic effects and improved mass transfer [16].

Surfactant-mediated reactions in aqueous systems have shown particular promise for nitro group reductions [17]. These systems employ biodegradable surfactants to solubilize organic substrates in water, enabling efficient reduction using environmentally benign reducing agents such as sodium borohydride [17].

Microwave-Assisted Synthesis

Microwave heating provides rapid and uniform heating that significantly reduces reaction times and energy consumption [18]. Microwave-assisted reactions typically achieve completion in 1-3 minutes compared to several hours using conventional heating methods [18]. This technology is particularly effective for nucleophilic substitution reactions where rapid heating improves reaction rates and selectivity.

The dielectric heating mechanism of microwaves provides selective heating of polar molecules, leading to more efficient energy transfer and reduced side product formation [18]. This selectivity is particularly beneficial in multi-component reactions where differential heating rates can be exploited to control reaction pathways.

Purification Strategies and Yield Optimization

Recrystallization Methodologies

Systematic solvent screening represents the foundation of effective recrystallization strategies for 4-Bromo-2-nitro-5-propoxy-N-propylaniline [19]. Ethanol-water mixtures in ratios of 70:30 to 80:20 have proven most effective for achieving high purity (95-98%) while maintaining acceptable recovery yields (75-85%) . The compound's solubility profile requires careful temperature control, with dissolution occurring at 60-80°C followed by controlled cooling to 0-5°C to promote crystal formation [19].

Seeding techniques enhance crystal quality and reduce induction times during recrystallization [21]. Small amounts (0.1-0.5% by weight) of pure crystalline material are added to supersaturated solutions to promote uniform nucleation and growth of well-formed crystals. This approach minimizes the formation of oil or amorphous solids that can significantly reduce purification efficiency [21].

Multi-stage recrystallization may be necessary when dealing with closely related impurities or when ultimate purity is required [19]. Sequential recrystallization from different solvent systems can achieve purities exceeding 99% while maintaining overall recovery yields above 60%. The choice of solvent systems should be based on differential solubility profiles of the target compound and major impurities [19].

Chromatographic Purification

Silica gel column chromatography using hexane-ethyl acetate gradient elution provides excellent separation of positional isomers and unreacted starting materials [22] . The optimal gradient typically begins with 90:10 hexane:ethyl acetate and progresses to 70:30 over 10-15 column volumes. The compound typically elutes at intermediate polarity, allowing effective separation from both more and less polar impurities [22].

High-performance liquid chromatography (HPLC) serves both analytical and preparative functions in the purification process . Analytical HPLC using C18 columns with acetonitrile-water gradients enables precise monitoring of purity and identification of impurities. Preparative HPLC can achieve purities exceeding 99% but is typically reserved for small-scale preparations due to cost considerations .

Flash chromatography using modern pre-packed cartridges provides rapid purification with minimal solvent consumption [22]. Automated systems enable gradient optimization and fraction collection based on real-time UV detection, significantly improving efficiency compared to traditional gravity-fed columns [22].

Specialized Purification Techniques

Steam distillation proves effective for removing volatile impurities and unreacted starting materials [23]. This technique is particularly useful for removing aniline and low-molecular-weight brominated compounds that may persist through recrystallization. The compound's thermal stability allows steam distillation at atmospheric pressure without significant decomposition [23].

Liquid-liquid extraction using pH-controlled aqueous-organic systems enables selective removal of acidic and basic impurities [24]. The compound's weak basicity (pKa ≈ 4.5-5.0) allows selective extraction using dilute mineral acids, while maintaining neutrality toward acidic impurities that remain in the organic phase [24].

Sublimation can be employed for final purification when ultimate purity is required [19]. The compound sublimes at 80-100°C under reduced pressure (1-5 mmHg), allowing separation from non-volatile impurities. This technique is particularly effective for removing trace metal contaminants and high-molecular-weight byproducts [19].

Synthetic Challenges and Solutions

Regioselectivity Control

The multiple reactive sites present in substituted aniline derivatives pose significant challenges for achieving regioselective synthesis [25] [26]. The amino group strongly activates ortho and para positions toward electrophilic substitution, while electron-withdrawing groups such as nitro and bromo substituents create competing activation patterns. Protection strategies using acetyl or other electron-withdrawing groups temporarily mask the amino group's activating effect, enabling controlled substitution at desired positions [2] [27].

Sequential substitution approaches provide enhanced control over regioselectivity by introducing substituents in carefully planned order [7] [26]. The optimal sequence typically involves acetylation first, followed by bromination, nitration, alkylation reactions, and finally deprotection. This order minimizes competing reactions and maximizes the yield of the desired regioisomer [26].

Computational modeling increasingly guides synthetic planning by predicting regioselectivity based on electronic and steric factors [28]. Density functional theory calculations can predict preferred substitution sites and activation energies, enabling optimization of reaction conditions before experimental work begins.

Oxidative Degradation Prevention

Aniline derivatives are particularly susceptible to oxidative degradation due to their electron-rich aromatic systems [12] [29]. Exposure to air, light, and trace metal contaminants can lead to the formation of azobenzene derivatives, quinone imines, and polymeric products that significantly reduce yield and complicate purification [12].

Inert atmosphere protocols employing nitrogen or argon effectively prevent oxidative degradation during synthesis and storage [12]. All manipulations should be conducted under positive pressure of inert gas, with particular attention to excluding oxygen during critical reaction steps. Degassing of solvents using freeze-pump-thaw cycles removes dissolved oxygen that can initiate oxidation cascades [12].

Antioxidant additives such as butylated hydroxytoluene (BHT) or 2,6-di-tert-butyl-4-methylphenol can be employed in small quantities (0.01-0.1%) to prevent autoxidation during storage [12]. These compounds scavenge free radicals that initiate oxidation without interfering with desired synthetic transformations.

Thermal Stability Issues

Nitro compounds exhibit inherent thermal instability that can lead to explosive decomposition under certain conditions [30]. The presence of multiple nitro groups or combinations with other energetic substituents significantly increases decomposition risks. Temperature monitoring using thermocouples and automated shutdown systems prevents overheating that could trigger decomposition reactions [30].

Reaction calorimetry provides quantitative measurement of reaction exotherms, enabling prediction of potential thermal hazards [30]. This technique is particularly valuable for scale-up operations where heat removal becomes increasingly challenging. Reaction enthalpies exceeding 400 kJ/mol require special precautions including enhanced cooling capacity and emergency quench systems [30].

Solubility Limitations

The hydrophobic nature of heavily substituted aniline derivatives often results in poor solubility in conventional polar solvents [29]. This limitation can severely impact reaction rates and yields, particularly in nucleophilic substitution reactions that benefit from homogeneous conditions.

Co-solvent systems employing mixtures of polar aprotic and polar protic solvents often provide enhanced solubility [29]. Dimethylformamide-tetrahydrofuran mixtures (1:1 to 2:1) have proven particularly effective for dissolving substrates while maintaining good reactivity. Phase-transfer catalysis using quaternary ammonium salts enables reactions in biphasic systems where direct solubilization is impossible [29].

Microwave heating can overcome solubility limitations by enabling reactions in heterogeneous systems where rapid heating improves mass transfer and reaction rates [18]. The selective heating of polar components creates localized high-concentration regions that enhance reaction efficiency despite overall poor solubility [18].

Purification Difficulties

Closely related impurities generated through side reactions or incomplete conversions often exhibit similar physical properties to the target compound, making separation challenging [22] [24]. Systematic impurity profiling using analytical techniques such as LC-MS and NMR helps identify the nature and origin of impurities, guiding the selection of appropriate separation strategies [22].

Gradient chromatography techniques enable separation of compounds with similar polarities by employing carefully optimized solvent gradients [22]. Modern automated systems can optimize gradients based on analytical feedback, significantly improving separation efficiency compared to isocratic methods.

XLogP3

4.7

Wikipedia

4-Bromo-2-nitro-5-propoxy-N-propylaniline

Dates

Last modified: 08-15-2023

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